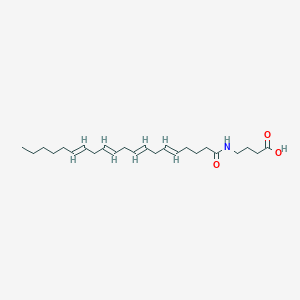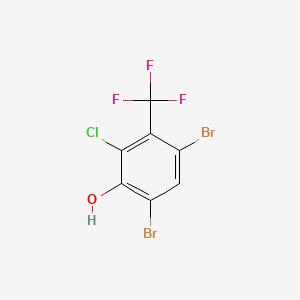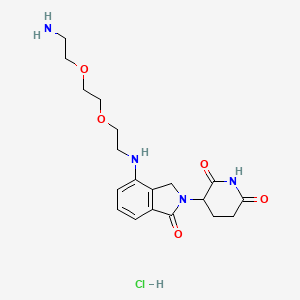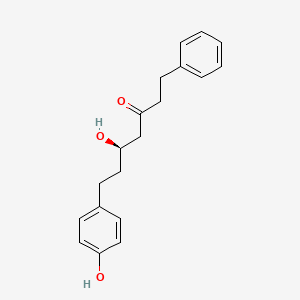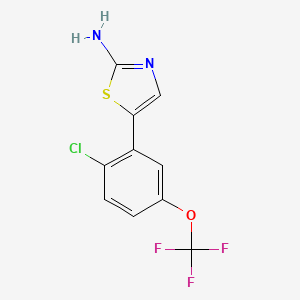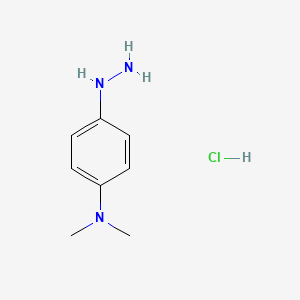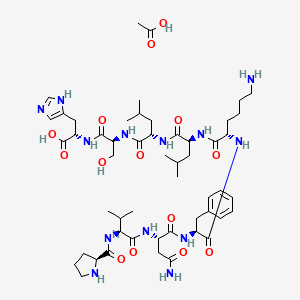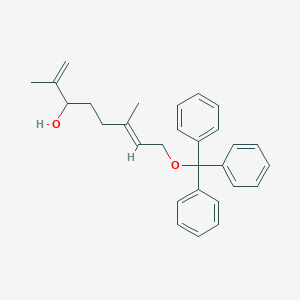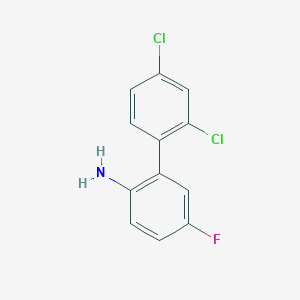
2',4'-Dichloro-5-fluoro-biphenyl-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine, also known as 3’,4’-dichloro-5-fluorobiphenyl-2-amine, is an organic compound with the chemical formula C12H8Cl2FN. It is a white crystalline solid with a benzene-like aroma. This compound is notable for its thermal and chemical stability, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine can be synthesized through several methods. One common route involves the reaction of 2-amino-5-fluorobiphenyl with copper(I) chloride, followed by dehydrogenation using iron(III) chloride . Another method involves the reaction of phosphorus oxychloride with 2,6-dichlorobenzophenone, where chloride ions are replaced with bromine, and the product is substituted at the 3 and 4 positions .
Industrial Production Methods
Industrial production of 2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of electronic materials, such as organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism by which 2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine exerts its effects involves interactions with specific molecular targets and pathways. It can bind to various receptors and enzymes, influencing their activity. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-fluoro-3,4-dichlorobenzene
- 2-(3,4-Dichlorophenyl)-4-fluoroaniline
- 3’,4’-Dichloro-5-fluoro-[1,1’-biphenyl]-2-amine
Uniqueness
2’,4’-Dichloro-5-fluoro-biphenyl-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms on the biphenyl structure enhances its stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C12H8Cl2FN |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-4-fluoroaniline |
InChI |
InChI=1S/C12H8Cl2FN/c13-7-1-3-9(11(14)5-7)10-6-8(15)2-4-12(10)16/h1-6H,16H2 |
InChI-Schlüssel |
ZXMFPVMREMVLGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C2=C(C=C(C=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


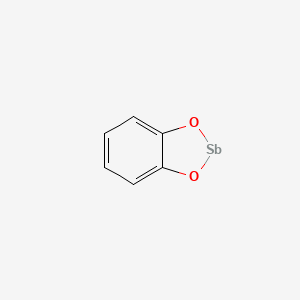
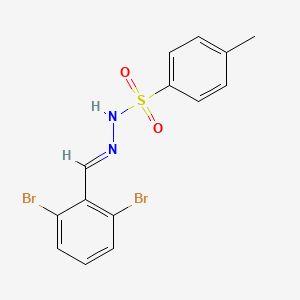
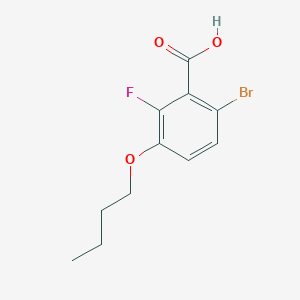
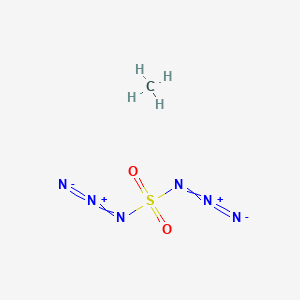
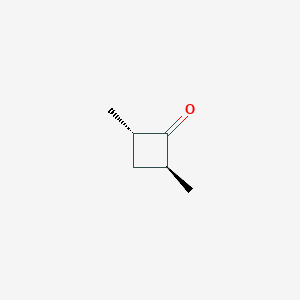
![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
